4-(2-Fluoro-3-methoxybenzyl)morpholine
Overview
Description
4-(2-Fluoro-3-methoxybenzyl)morpholine is a chemical compound with the molecular formula C12H16FNO2 and a molecular weight of 225.26 g/mol . It is characterized by the presence of a morpholine ring substituted with a 2-fluoro-3-methoxybenzyl group. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-3-methoxybenzyl)morpholine typically involves the reaction of 2-fluoro-3-methoxybenzyl chloride with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-3-methoxybenzyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of 2-fluoro-3-methoxybenzaldehyde or 2-fluoro-3-methoxybenzoic acid.
Reduction: Formation of 4-(2-methoxybenzyl)morpholine.
Substitution: Formation of 4-(2-azido-3-methoxybenzyl)morpholine or 4-(2-thiomorpholine-3-methoxybenzyl)morpholine.
Scientific Research Applications
4-(2-Fluoro-3-methoxybenzyl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-3-methoxybenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to modulation of biological pathways . The morpholine ring can also contribute to the compound’s pharmacokinetic properties, such as solubility and stability .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorobenzyl)morpholine: Lacks the methoxy group, which may affect its binding affinity and selectivity.
4-(3-Methoxybenzyl)morpholine: Lacks the fluoro group, which may influence its reactivity and biological activity.
4-(2-Chloro-3-methoxybenzyl)morpholine: Contains a chloro group instead of a fluoro group, which can alter its chemical and biological properties.
Uniqueness
4-(2-Fluoro-3-methoxybenzyl)morpholine is unique due to the presence of both fluoro and methoxy groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups can provide a balance of properties that make it suitable for various applications in research and development .
Properties
IUPAC Name |
4-[(2-fluoro-3-methoxyphenyl)methyl]morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-15-11-4-2-3-10(12(11)13)9-14-5-7-16-8-6-14/h2-4H,5-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNLZVKQCNAFAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232608 | |
Record name | Morpholine, 4-[(2-fluoro-3-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801232608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428234-80-3 | |
Record name | Morpholine, 4-[(2-fluoro-3-methoxyphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-[(2-fluoro-3-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801232608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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